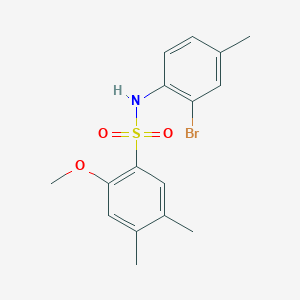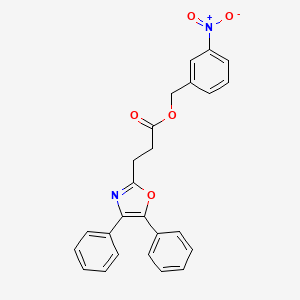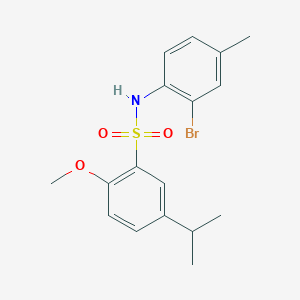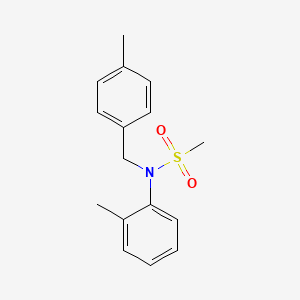amino]benzamide](/img/structure/B3507780.png)
N-(4-ethylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
Übersicht
Beschreibung
N-(4-ethylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, commonly known as ESI-09, is a small-molecule inhibitor of the Wnt signaling pathway. Wnt signaling is an essential cellular pathway that regulates cell growth, differentiation, and survival. Aberrant activation of the Wnt pathway has been implicated in the development of various diseases, including cancer, neurodegenerative disorders, and osteoporosis. ESI-09 has been shown to inhibit Wnt signaling and has potential therapeutic applications in these diseases.
Wirkmechanismus
ESI-09 inhibits the Wnt signaling pathway by targeting the protein Dishevelled (Dvl), which is a key component of the pathway. Dvl plays a critical role in the activation of the Wnt pathway by transducing the Wnt signal from the cell surface receptor to downstream effectors. ESI-09 binds to Dvl and prevents its interaction with downstream effectors, thereby inhibiting Wnt signaling.
Biochemical and Physiological Effects
ESI-09 has been shown to have several biochemical and physiological effects. In cancer cells, ESI-09 inhibits cell growth and induces apoptosis. In animal models of Alzheimer's disease, ESI-09 reduces neuroinflammation and improves cognitive function. In stem cells, ESI-09 regulates differentiation into various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
ESI-09 has several advantages and limitations for lab experiments. One advantage is its specificity for the Wnt signaling pathway, which allows for targeted inhibition of this pathway. Another advantage is its small molecular size, which allows for easy penetration of cell membranes. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dose optimization.
Zukünftige Richtungen
There are several future directions for research on ESI-09. One direction is to investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets for combination therapy.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied in various scientific research fields, including cancer research, neurobiology, and developmental biology. In cancer research, ESI-09 has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. In neurobiology, ESI-09 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In developmental biology, ESI-09 has been shown to regulate the differentiation of stem cells into various cell types.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-4-17-5-9-19(10-6-17)24-23(26)18-7-11-20(12-8-18)25(2)30(27,28)22-15-13-21(29-3)14-16-22/h5-16H,4H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBIJMSSMQCEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl](methyl)amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-bromobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B3507697.png)
![4-bromo-N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3507711.png)

![N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3507722.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3507727.png)
![4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B3507733.png)

![2-(4-fluorophenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3507752.png)
amino]benzamide](/img/structure/B3507756.png)
![N-[4-(acetylamino)phenyl]-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3507768.png)

![1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B3507794.png)

